2,3,4,5-Tetrafluorobenzoesäure

Übersicht

Beschreibung

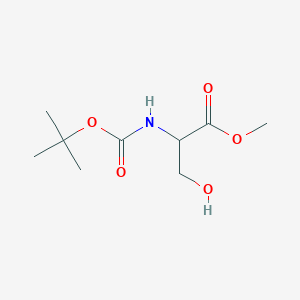

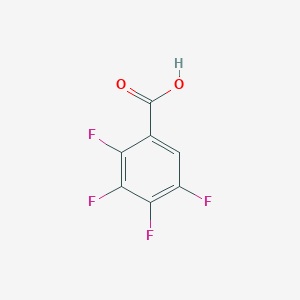

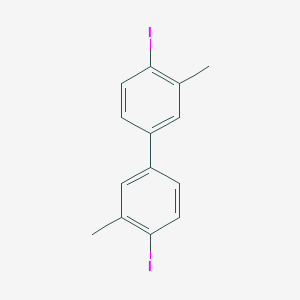

2,3,4,5-Tetrafluorobenzoic acid is an organic compound with the molecular formula C7H2F4O2 . It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique properties and applications in various fields, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrafluorobenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of various compounds, including antibacterial agents of the quinolone class .

Mode of Action

It is used as a building block in the synthesis of other compounds, where it likely interacts with other molecules to form new bonds and structures .

Biochemical Pathways

As a building block in chemical synthesis, it likely participates in various reactions that lead to the formation of new compounds .

Pharmacokinetics

As a synthetic intermediate, its pharmacokinetic profile would largely depend on the final compound it is used to produce .

Result of Action

2,3,4,5-Tetrafluorobenzoic acid is used in the synthesis of various compounds, including antibacterial agents of the quinolone class, such as Lomefloxacin, Sparfloxacin, Fleroxacin, Ofloxacin, Levofloxacin, and Rufloxacin . These agents are characterized by their high efficiency, low toxicity, and minimal side effects .

Action Environment

The action of 2,3,4,5-Tetrafluorobenzoic acid is influenced by the conditions of the chemical reactions it is involved in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the yield of the final product .

Biochemische Analyse

Biochemical Properties

2,3,4,5-Tetrafluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of organotin derivatives and other fluorinated compounds . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, 2,3,4,5-Tetrafluorobenzoic acid has been used in the preparation of new organotin (IV) derivatives, which exhibit significant biological activity . The interactions between 2,3,4,5-Tetrafluorobenzoic acid and these biomolecules are primarily based on its ability to form stable complexes and modify the electronic environment of the active sites of enzymes.

Cellular Effects

The effects of 2,3,4,5-Tetrafluorobenzoic acid on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,3,4,5-Tetrafluorobenzoic acid can act as an inhibitor of certain enzymes, leading to alterations in metabolic pathways and cellular functions . Additionally, its fluorinated nature allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability.

Molecular Mechanism

At the molecular level, 2,3,4,5-Tetrafluorobenzoic acid exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding is often facilitated by the fluorine atoms, which can form strong interactions with the enzyme’s active site residues. Furthermore, 2,3,4,5-Tetrafluorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetrafluorobenzoic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2,3,4,5-Tetrafluorobenzoic acid can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetrafluorobenzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules . At higher doses, 2,3,4,5-Tetrafluorobenzoic acid can cause toxic effects, including enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

2,3,4,5-Tetrafluorobenzoic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of fluorine atoms in 2,3,4,5-Tetrafluorobenzoic acid can influence the metabolic flux and alter the levels of certain metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,3,4,5-Tetrafluorobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The distribution of 2,3,4,5-Tetrafluorobenzoic acid within the body can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2,3,4,5-Tetrafluorobenzoic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of 2,3,4,5-Tetrafluorobenzoic acid can influence its activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrafluorobenzoic acid typically involves the use of 3,4,5,6-tetrachlorophthalic anhydride and aniline as starting materials. The process includes several steps: condensation, fluorination, ring opening, decarboxylation, and hydrolysis . The fluorination and decarboxylation reactions are carried out at lower temperatures due to the presence of benzene rings, which generate conjugation and induction effects .

Industrial Production Methods: For industrial production, the synthesis method is optimized for mild reaction conditions and high purity of the final product. The use of non-protonic polar solvents during decarboxylation allows the reaction to proceed under normal pressure, making the process more efficient and scalable .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4,5-Tetrafluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products:

Substitution: 2,3,4,5-Tetrafluorobenzoyl chloride.

Reduction: 2,3,4,5-Tetrafluorobenzyl alcohol.

Oxidation: 2,3,4,5-Tetrafluorobenzoic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2,3,4,5,6-Pentafluorobenzoic acid

- 4-Fluorobenzoic acid

- 3,4,5-Trifluorobenzoic acid

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

- 2,3,4,5-Tetrafluorobenzoyl chloride

Comparison: 2,3,4,5-Tetrafluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKRXQKJTIYUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304992 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-31-6 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1201-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3,4,5-Tetrafluorobenzoic acid?

A1: 2,3,4,5-Tetrafluorobenzoic acid has the molecular formula C7H2F4O2 and a molecular weight of 206.09 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize 2,3,4,5-Tetrafluorobenzoic acid?

A2: Researchers often employ infrared spectroscopy (IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of 2,3,4,5-Tetrafluorobenzoic acid. [, , , , ]

Q3: What is the main application of 2,3,4,5-Tetrafluorobenzoic acid?

A3: 2,3,4,5-Tetrafluorobenzoic acid serves as a crucial intermediate in synthesizing fluoroquinolone antibiotics. [, , , , , , , , , ]

Q4: Can you describe a typical synthesis route for 2,3,4,5-Tetrafluorobenzoic acid?

A4: A common approach involves using tetrachloride phthalic anhydride as the starting material. The synthesis proceeds through imidation, fluorination, hydrolysis, and decarboxylation steps. [, , ]

Q5: Are there alternative synthesis methods for 2,3,4,5-Tetrafluorobenzoic acid?

A5: Yes, researchers have explored various synthetic routes, including starting with phthalic anhydride and employing chlorination, imidation, fluorination, hydrolysis, and decarboxylation reactions. [, ] Another method utilizes esterification followed by nitration. []

Q6: How can the synthesis of 2,3,4,5-Tetrafluorobenzoic acid be made more efficient?

A6: Studies have demonstrated that using phase transfer catalysts like hexadecyltrimethyl and tetrabutylammonium bromide can significantly reduce reaction times and enhance yields during imidation and fluorination. [, ] Similarly, adding surfactants like sodium dodecyl benzene sulfonate can improve the efficiency of the hydrolysis step. []

Q7: Beyond pharmaceuticals, what other applications utilize 2,3,4,5-Tetrafluorobenzoic acid?

A7: 2,3,4,5-Tetrafluorobenzoic acid has proven useful in developing sustained-release tracers for monitoring inflow profiles in horizontal wells in the oil and gas industry. [] It's also employed as a ligand in synthesizing various metal complexes, enabling the exploration of their potential applications in materials science and catalysis. [, , , ]

Q8: How does the structure of 2,3,4,5-Tetrafluorobenzoic acid contribute to its material compatibility?

A8: The presence of both carboxylic acid and tetrafluorophenyl groups in its structure allows 2,3,4,5-Tetrafluorobenzoic acid to interact with both inorganic and organic components, making it versatile for building metal-organic frameworks and modifying the surface of materials like barium titanate nanoparticles. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

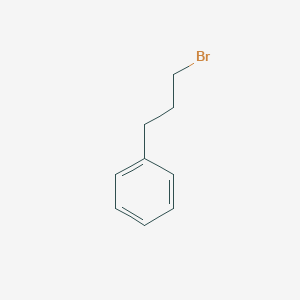

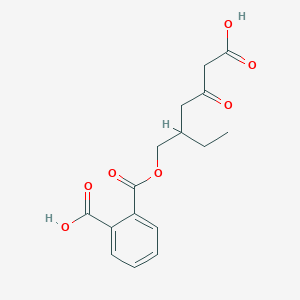

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)